Structural Differentiation from the 3,4-Diaryl-Isoxazole CK1 Lead
1031586-01-2 is distinguished from the extensively profiled 3,4-diaryl-isoxazole CK1 inhibitor lead (3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, CHEMBL220227) by the presence of a pyrrolidine-carbonyl linker instead of a direct pyridin-4-yl substitution at the 4-position. The lead compound shows promiscuous kinase inhibition with IC₅₀ values of 450 nM (p38α), 540 nM (JNK3), and 1280 nM (JNK2) [1]. In contrast, the pyrrolidine-carbonyl architecture of 1031586-01-2 is designed to orient substituents toward the ribose pocket of CK1δ rather than the solvent-exposed region, as demonstrated by molecular modelling and X-ray crystallography of analogous pyrrolidine-modified isoxazoles [2]. This architectural change fundamentally alters the vector of pharmacophore extension, favoring CK1δ/ε selectivity over promiscuous kinase inhibition.
| Evidence Dimension | Direction of pharmacophore extension from isoxazole core |
|---|---|
| Target Compound Data | Pyrrolidine-carbonyl linker oriented toward ATP ribose pocket (predicted by docking into CK1δ, PDB 3UZP) [2] |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole; pyridin-4-yl group oriented toward solvent-exposed region; IC₅₀ p38α = 450 nM, JNK3 = 540 nM, JNK2 = 1280 nM [1] |
| Quantified Difference | Not applicable (structural topology difference; no direct inhibitory comparison available) |
| Conditions | BindingDB biochemical assay data for comparator; in silico docking into CK1δ crystal structure for target compound |
Why This Matters
The different pharmacophore extension vector enables a user to explore kinase selectivity space that is inaccessible with the diaryl-isoxazole series, providing a strategic advantage in designing isoform-selective CK1 inhibitors.
- [1] BindingDB entry for BDBM50206421 (3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole). IC₅₀ data: p38α = 450 nM, JNK3 = 540 nM, JNK2 = 1280 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50206421. View Source
- [2] Luxenburger, A.; Schmidt, D.; Ianes, C.; Pichlo, C.; Krüger, M.; von Drathen, T.; Brunstein, E.; Gainsford, G. J.; Baumann, U.; Knippschild, U.; Peifer, C. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules 2019, 24, 873. View Source
